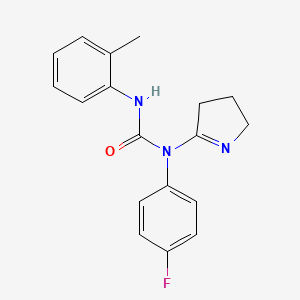

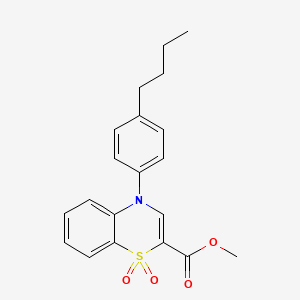

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(o-tolyl)urea, also known as TAK-659, is a synthetic small molecule compound that is being studied as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

Stereochemical determination and synthesis of active metabolites related to potent PI3 kinase inhibitors exemplify the chemical's relevance. Such processes involve stereospecific hydroboration and stereochemical inversion through oxidation and reduction sequences, leading to the preparation of metabolites with specified stereochemistry. These findings support the compound's potential application in developing kinase inhibitors for therapeutic purposes (Chen et al., 2010).

Glycolic Acid Oxidase Inhibition

Compounds structurally related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(o-tolyl)urea have been investigated for their inhibitory effects on glycolic acid oxidase. These studies have shown significant potential in treating conditions like hyperoxaluria by reducing urinary oxalate levels, demonstrating the compound's potential application in medical treatments (Rooney et al., 1983).

Anion Binding and Sensing

The structural motif present in 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(o-tolyl)urea is instrumental in developing anion-binding agents. Acyclic molecules containing amides, ureas, and pyrrole groups have shown effectiveness in selectively binding anions, which could be applied in sensing technologies and environmental monitoring (Gale, 2006).

Neuropharmacological Activities

N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, sharing structural features with the compound of interest, have been explored for their anxiolytic and muscle-relaxant properties. These findings underscore the compound's potential utility in developing new treatments for anxiety and muscle-related disorders (Rasmussen et al., 1978).

Skin Penetration Enhancement

Research has demonstrated that urea derivatives can enhance skin penetration of drugs, pointing to the compound's potential role in improving transdermal drug delivery systems. Such applications are crucial for designing more effective and patient-friendly pharmaceutical formulations (Williams & Barry, 1989).

properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O/c1-13-5-2-3-6-16(13)21-18(23)22(17-7-4-12-20-17)15-10-8-14(19)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPWRXRJZAFOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)

![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)

![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)

![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)